molecular formula C15H9NO B12552134 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile CAS No. 150508-73-9

4-[(4-Hydroxyphenyl)ethynyl]benzonitrile

Cat. No.: B12552134
CAS No.: 150508-73-9
M. Wt: 219.24 g/mol
InChI Key: SFXWUCDQLZMNCV-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is an organic compound characterized by the presence of a hydroxyphenyl group and a benzonitrile moiety connected via an ethynyl linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is performed between 4-iodobenzonitrile and 4-ethynylphenol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient recovery and recycling of catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is utilized in several scientific research domains:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile’s combination of a hydroxyphenyl group and an ethynyl linkage provides unique reactivity and interaction capabilities, making it a valuable compound in various research fields.

Properties

CAS No.

150508-73-9

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C15H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H

InChI Key

SFXWUCDQLZMNCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C#N

Origin of Product

United States

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